(1S)-(-)-Camphanic acid amide

概要

説明

(1S)-(-)-Camphanic acid amide is a chiral amide derived from camphanic acid. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. The (1S) configuration indicates that the compound is optically active and rotates plane-polarized light in a specific direction. This compound is often used in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions: (1S)-(-)-Camphanic acid amide can be synthesized through several methods. One common approach involves the reaction of (1S)-(-)-camphanic acid with an amine in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the intermediate active ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient coupling reagents and catalysts can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired enantiomer in high optical purity.

化学反応の分析

Types of Reactions: (1S)-(-)-Camphanic acid amide undergoes various chemical reactions, including:

Reduction: Reduction with lithium aluminum hydride (LiAlH4) converts the amide to the corresponding amine.

Dehydration: Treatment with thionyl chloride (SOCl2) can dehydrate the amide to form a nitrile.

Common Reagents and Conditions:

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Dehydration: Thionyl chloride or phosphorus pentachloride (PCl5) under anhydrous conditions.

Major Products:

Hydrolysis: (1S)-(-)-Camphanic acid and the corresponding amine.

Reduction: The corresponding primary amine.

Dehydration: The corresponding nitrile.

科学的研究の応用

Chiral Building Block in Organic Synthesis

(1S)-(-)-Camphanic acid amide is widely used as a chiral building block for synthesizing enantiomerically pure compounds. Its unique stereochemistry allows it to induce asymmetry in reactions, making it essential for producing pharmaceuticals and biologically active molecules.

Case Study:

A study highlighted the use of this compound in the synthesis of chiral amines through kinetic resolution, achieving high enantiomeric excess (ee) values (>98%) in the final products .

The compound has been investigated for its potential antiviral and antibacterial properties. Research indicates that derivatives of (1S)-(-)-camphanic acid exhibit significant activity against various pathogens.

Antiviral Activity:

A series of derivatives were synthesized and tested against influenza virus strains, showing promising results with lower cytotoxicity compared to standard antiviral agents like rimantadine. The results are summarized below:

| Compound | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| 14 | >1118 | 18 ± 2 |

| Rimantadine | 374 ± 26 | 61 ± 5 |

| Amantadine | 329 ± 21 | 60 ± 7 |

These findings suggest that this compound derivatives could serve as potential candidates for antiviral drug development.

Antibacterial Properties:

Studies have shown that modifications to the camphanic acid structure can enhance antibacterial efficacy against various strains, indicating its potential role in developing new antibiotics.

Applications in Chiral Resolution

The compound is effective for resolving racemic mixtures into their enantiomers, which is crucial in drug development where specific enantiomers may exhibit different biological activities.

Case Study:

Research demonstrated the successful use of this compound in resolving diastereomeric flavonoid esters, achieving high enantiomeric purity (>98% d.e.) through reversed-phase HPLC . This highlights the importance of stereochemistry in influencing biological activity.

Industrial Applications

In addition to its laboratory uses, this compound is utilized in the fragrance and flavor industry due to its pleasant odor profile. Its chiral properties make it suitable for producing specific flavor compounds that require precise stereochemical configurations.

Comparison with Related Compounds

The following table compares this compound with similar compounds:

| Compound | Key Features | Applications |

|---|---|---|

| Camphoric Acid | Dicarboxylic acid derived from camphor | Used in synthesis and fragrance applications |

| Camphor | Parent compound; known for medicinal properties | Widely used in aromatherapy and pharmaceuticals |

| Isoborneol | Another camphor derivative | Used in organic synthesis and as a fragrance |

作用機序

The mechanism of action of (1S)-(-)-Camphanic acid amide involves its interaction with various molecular targets, primarily through its amide functional group. The amide group can participate in hydrogen bonding, nucleophilic attacks, and coordination with metal ions. These interactions facilitate its role as a chiral auxiliary, influencing the stereochemistry of the reactions it is involved in .

類似化合物との比較

(1R)-(+)-Camphanic acid amide: The enantiomer of (1S)-(-)-Camphanic acid amide, with opposite optical rotation.

N-methylcamphanic acid amide: A derivative with a methyl group attached to the nitrogen atom.

Camphanic acid esters: Compounds where the amide group is replaced by an ester group.

Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in asymmetric synthesis. Its ability to act as a chiral auxiliary makes it valuable in producing enantiomerically pure compounds, a feature not shared by its non-chiral or differently substituted counterparts .

生物活性

(1S)-(-)-Camphanic acid amide, a derivative of camphanic acid, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, as well as its potential applications in drug development.

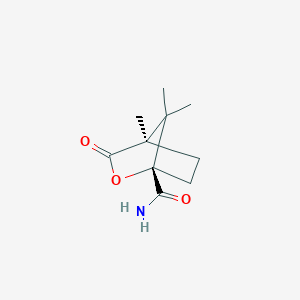

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The compound can be represented as follows:

- Molecular Formula : C₁₀H₁₅NO₂

- Molecular Weight : 179.24 g/mol

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at sub-micromolar concentrations.

- Case Study : A study demonstrated that this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 50 |

2. Anti-inflammatory Properties

In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory potential.

- Research Findings : A study highlighted that the compound significantly reduced the production of pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| IL-6 | 200 | 50 |

| TNF-α | 150 | 30 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Bacterial Cell Wall Synthesis : The compound interferes with the synthesis of peptidoglycan layers in bacterial cell walls.

- Modulation of Immune Response : It alters the signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.

Synthesis and Derivatives

This compound can be synthesized from camphanic acid through a straightforward amidation reaction. Various derivatives have been prepared to enhance its biological activity and selectivity.

Synthetic Pathway

The synthesis involves the reaction of camphanic acid with an appropriate amine under controlled conditions, typically using coupling agents to facilitate the formation of the amide bond.

特性

IUPAC Name |

(1S,4R)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-8(2)9(3)4-5-10(8,6(11)12)14-7(9)13/h4-5H2,1-3H3,(H2,11,12)/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNYFRWPFCGSF-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2(CCC1(OC2=O)C(=O)N)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@](C1(C)C)(OC2=O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。